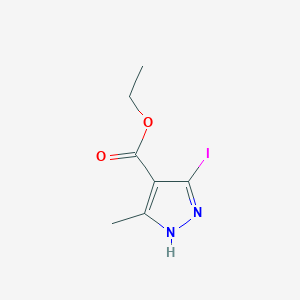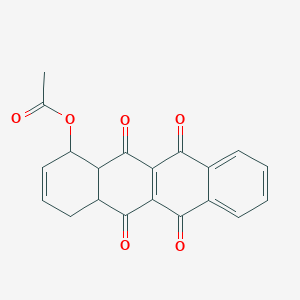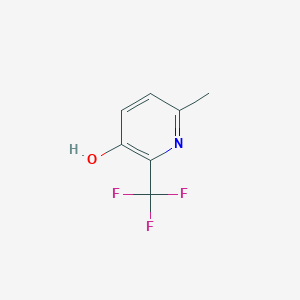![molecular formula C10H21NO B13991959 4-[(E)-2-(4-Chlorophenyl)ethenyl]-6-methoxy-8-quinolinamine CAS No. 1190-31-4](/img/structure/B13991959.png)
4-[(E)-2-(4-Chlorophenyl)ethenyl]-6-methoxy-8-quinolinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Hexanamide,n-(1,1-dimethylethyl)- can be synthesized through several methods. One common approach involves the reaction of hexanoyl chloride with tert-butylamine in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions. The general reaction scheme is as follows:
Hexanoyl chloride+tert-Butylamine→Hexanamide,n-(1,1-dimethylethyl)-+HCl
Industrial Production Methods
In an industrial setting, the production of hexanamide,n-(1,1-dimethylethyl)- may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of catalysts and optimized reaction conditions can enhance yield and purity. The product is typically purified through distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
Hexanamide,n-(1,1-dimethylethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hexanoic acid, while reduction may produce hexylamine.
Aplicaciones Científicas De Investigación
Hexanamide,n-(1,1-dimethylethyl)- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which hexanamide,n-(1,1-dimethylethyl)- exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites. The pathways involved can include signal transduction, metabolic processes, and cellular regulation.
Comparación Con Compuestos Similares
Hexanamide,n-(1,1-dimethylethyl)- can be compared with other similar compounds such as:
Hexanamide: The parent compound without the tert-butyl substitution.
N,N-Dimethylhexanamide: A derivative with two methyl groups on the amide nitrogen.
Hexanoic acid: The carboxylic acid form of hexanamide.
The uniqueness of hexanamide,n-(1,1-dimethylethyl)- lies in its tert-butyl group, which imparts distinct steric and electronic properties, influencing its reactivity and applications.
Propiedades
Número CAS |
1190-31-4 |
|---|---|
Fórmula molecular |
C10H21NO |
Peso molecular |
171.28 g/mol |
Nombre IUPAC |
N-tert-butylhexanamide |
InChI |
InChI=1S/C10H21NO/c1-5-6-7-8-9(12)11-10(2,3)4/h5-8H2,1-4H3,(H,11,12) |
Clave InChI |
IIDVPTZPTHTXSC-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC(=O)NC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 8a-hydroxy-3-oxo-2-propan-2-yl-5,6,7,8-tetrahydro-[1,3]oxazolo[3,2-a]pyridine-2-carboxylate](/img/structure/B13991899.png)










![4-Quinolinemethanol, a-[[bis(2-hydroxyethyl)amino]methyl]-2-phenyl-](/img/structure/B13991971.png)

